2,4-Dichloro-3,5-difluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

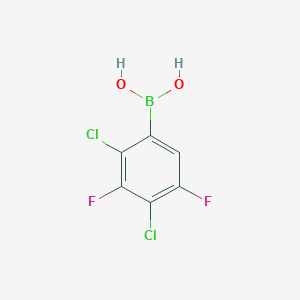

2,4-Dichloro-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H3BCl2F2O2 . It has a molecular weight of 226.8 and is used as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3,5-difluorophenylboronic acid consists of a phenyl ring substituted with two chlorine atoms, two fluorine atoms, and a boronic acid group . The InChI code for this compound is 1S/C6H3BCl2F2O2/c8-4-2(7)1-3(10)5(9)6(4)11/h1,12-13H .Chemical Reactions Analysis

Boronic acids, including 2,4-Dichloro-3,5-difluorophenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .Scientific Research Applications

1. Analytical and Environmental Studies

2,4-Dichloro-3,5-difluorophenylboronic acid is studied in the context of environmental toxicology, particularly in relation to its herbicide properties. Research focuses on understanding its toxicity, mutagenicity, and potential environmental impacts. Notable findings include its widespread use in agricultural and urban activities for pest control and the need for future research on molecular biology aspects, especially gene expression related to exposure in humans or other vertebrates, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical and Physical Properties

There's significant interest in understanding the chemical and physical properties of compounds like 3,5-difluorophenylboronic acid. Studies involve spectroscopic characterization (FT-IR, FT-Raman, NMR, UV) and quantum chemical calculations to understand the structure and behavior of these molecules. This research is foundational for developing applications in various fields, including materials science and pharmaceuticals (Karabacak et al., 2014).

3. Synthesis and Catalysis

Research into the synthesis and catalytic applications of compounds like 2,4-difluorophenylboronic acid is also prominent. This involves exploring methods for synthesizing complex molecules, such as through Suzuki cross-coupling reactions, and studying the catalytic activities of these compounds. These findings have implications for chemical synthesis and industrial applications (Yuqiang, 2011).

4. Environmental Remediation

Another area of research is the use of 2,4-dichlorophenoxyacetic acid in environmental remediation, especially in phytoremediation projects. Studies demonstrate how bacterial endophytes can enhance the phytoremediation of herbicide-contaminated substrates, reducing toxic herbicide residues in crop plants (Germaine et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,4-Dichloro-3,5-difluorophenylboronic acid . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of boronic acids are generally influenced by their chemical stability and reactivity .

Result of Action

The primary result of the action of 2,4-Dichloro-3,5-difluorophenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds with diverse structures and properties .

Action Environment

The efficacy and stability of 2,4-Dichloro-3,5-difluorophenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The reaction conditions must be carefully controlled to ensure the successful execution of Suzuki-Miyaura cross-coupling reactions .

properties

IUPAC Name |

(2,4-dichloro-3,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLABFGHQQFZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-3,5-difluorophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)

![Ethyl 4-[[2-(3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2424227.png)

![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)